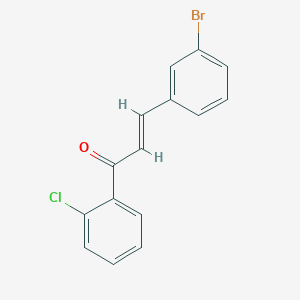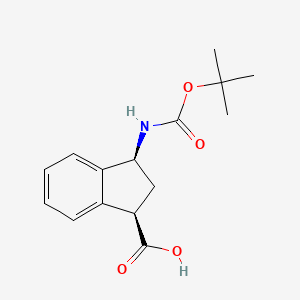
t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate: is a chemical compound with the molecular formula C21H46N2O2Sn and a molecular weight of 477.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminopropyl and tributylstannyl methyl groups under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness . The process includes purification steps such as distillation and crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is used as a reagent in organic synthesis for the preparation of complex molecules . It is particularly useful in the synthesis of N-heterocycles through SnAP (Stannyl Amino Propyl) reagents .
Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its ability to undergo various chemical reactions makes it valuable in the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors . The compound can form complexes with these targets, leading to changes in their activity and function . The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular processes .
Comparación Con Compuestos Similares
- tert-Butyl (3-aminopropyl) ((tributylstannyl)methyl)carbamate
- tert-Butyl (2-aminoethyl) ((tributylstannyl)methyl)carbamate
Uniqueness: t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O2.3C4H9.Sn/c1-7(10)6-11(5)8(12)13-9(2,3)4;3*1-3-4-2;/h7H,5-6,10H2,1-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYWVIGGNCIIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CC(C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














